
(2-Chloro-6-(trifluoromethoxy)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-trifluoromethoxy-pyridin-3-yl)-methanol is a chemical compound that belongs to the class of pyridine derivatives. These compounds are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-trifluoromethoxy-pyridin-3-yl)-methanol typically involves the reaction of 2-chloro-6-trifluoromethoxy-pyridine with a suitable reducing agent. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of (2-Chloro-6-trifluoromethoxy-pyridin-3-yl)-methanol may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-trifluoromethoxy-pyridin-3-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
(2-Chloro-6-trifluoromethoxy-pyridin-3-yl)-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a building block for agrochemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-6-trifluoromethoxy-pyridin-3-yl)-methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-trifluoromethoxy-pyridine: A precursor in the synthesis of (2-Chloro-6-trifluoromethoxy-pyridin-3-yl)-methanol.
2-Chloro-3-hydroxypyridine: A similar compound with a hydroxyl group at a different position.
6-Trifluoromethoxy-3-pyridinol: Another related compound with a trifluoromethoxy group.
Uniqueness
(2-Chloro-6-trifluoromethoxy-pyridin-3-yl)-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C7H5ClF3NO2 |
|---|---|
Molecular Weight |
227.57 g/mol |
IUPAC Name |
[2-chloro-6-(trifluoromethoxy)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H5ClF3NO2/c8-6-4(3-13)1-2-5(12-6)14-7(9,10)11/h1-2,13H,3H2 |
InChI Key |
FAZLONCPGZVHMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CO)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


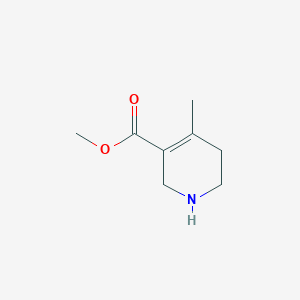
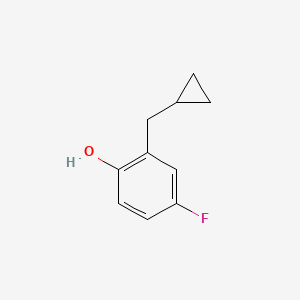
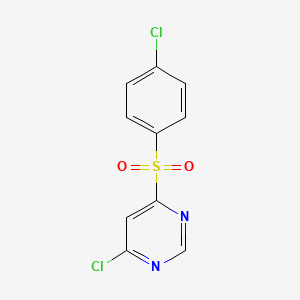
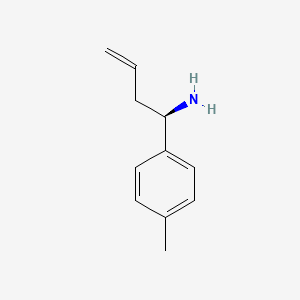
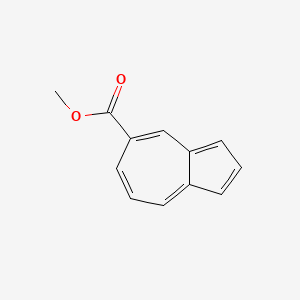
![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)
![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)







